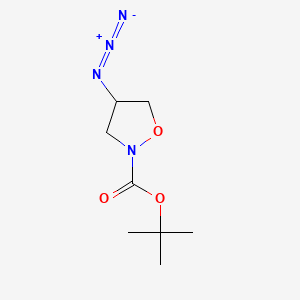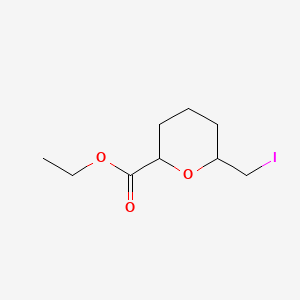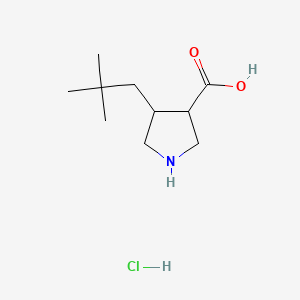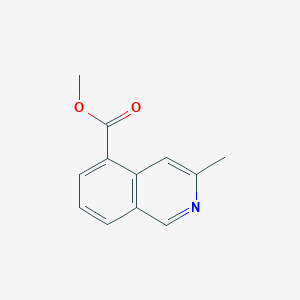
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H14N4O3 It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the azido group.
Reduction Reactions: The primary amine derivative of the original compound.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate depends on the specific application and the target molecule. In general, the azido group can participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This makes it useful for labeling and tracking biomolecules in biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate: The precursor to the azido compound, which can be converted to the azido derivative through a substitution reaction.
Tert-butyl 4-ethoxy-1,2-oxazolidine-2-carboxylate: Another derivative of oxazolidine with an ethoxy group instead of an azido group.
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A derivative with a hydroxy group, which can be used in different chemical reactions compared to the azido compound.
Uniqueness
Tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific bioorthogonal reactions. This makes it particularly valuable in applications where selective labeling or modification of biomolecules is required.
Propriétés
Formule moléculaire |
C8H14N4O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
tert-butyl 4-azido-1,2-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3 |
Clé InChI |
QSDSEHYPTHMPMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B12306801.png)
![5-(3,4-Difluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12306802.png)
![3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide](/img/structure/B12306825.png)


![6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)

![Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)
![6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B12306866.png)

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)
